D-Octamannuronic acid
Description
D-Octamannuronic Acid (C₄₈H₅₈O₄₉Na₈, molecular weight: 1602.86) is an alginic oligosaccharide derived primarily from brown algae and certain Gram-negative bacteria . It exists as an octasodium salt, enhancing its solubility and bioavailability for biomedical research . Structurally, it comprises eight β-1,4-linked D-mannuronic acid residues, forming a linear polysaccharide chain. Its ability to disrupt bacterial biofilm formation further underscores its relevance in antimicrobial research .
Properties
Molecular Formula |
C48H66O49 |
|---|---|
Molecular Weight |
1427.0 g/mol |
IUPAC Name |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H66O49/c49-1-2(50)25(33(66)67)91-42(11(1)59)85-19-4(52)13(61)44(93-27(19)35(70)71)87-21-6(54)15(63)46(95-29(21)37(74)75)89-23-8(56)17(65)48(97-31(23)39(78)79)90-24-9(57)16(64)47(96-32(24)40(80)81)88-22-7(55)14(62)45(94-30(22)38(76)77)86-20-5(53)12(60)43(92-28(20)36(72)73)84-18-3(51)10(58)41(82)83-26(18)34(68)69/h1-32,41-65,82H,(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81)/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,41+,42+,43+,44+,45+,46+,47+,48+/m0/s1 |
InChI Key |
TYKJWORTIBLUFL-KNFIUSBISA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@@H]6C(=O)O)O[C@H]7[C@@H]([C@@H]([C@@H](O[C@@H]7C(=O)O)O[C@H]8[C@@H]([C@@H]([C@@H](O[C@@H]8C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(C(C(OC8C(=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Octamannuronic acid can be synthesized through the hydrolysis of alginate, which is a polysaccharide found in brown algae. The hydrolysis process involves breaking down the alginate into its constituent monomers, including D-mannuronic acid. This can be achieved using acid or enzymatic hydrolysis under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves the extraction of alginate from brown algae, followed by its hydrolysis. The process is typically carried out in large-scale reactors where the reaction conditions such as temperature, pH, and enzyme concentration are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Verification of Compound Identity
No references to "D-Octamannuronic acid" were found in the provided sources, which include peer-reviewed articles, chemical databases (PubChem, NIST), and educational resources. Related compounds like mannuronic acid (a uronic acid derivative) or alginate (a polymer of mannuronic and guluronic acids) are documented but lack specific mention of an "octa-" variant.
Hypothetical Analysis Based on Structural Similarity
If "this compound" refers to a derivative of mannuronic acid (a carboxylic acid with a six-carbon chain), its chemical reactions might align with general trends observed in carboxylic acids. For example:
-
Decarboxylation : Carboxylic acids like formic acid decompose under heat or acid catalysis to form CO₂ and water .
-
Esterification : Acids react with alcohols to form esters, as seen in Fischer esterification .
-
Oxidation/Reduction : Carboxylic acids can undergo hydrogenation (e.g., formic acid → hydrogen gas) or participate in redox reactions (e.g., peracetic acid reacting with OH radicals) .
Limitations of Current Data
The search results lack direct evidence for:
-
Synthesis pathways of octamannuronic acid derivatives.
-
Reactivity data (e.g., acid dissociation constants, thermal stability).
-
Biological interactions (e.g., enzyme-catalyzed reactions, metabolic pathways).
Recommendations for Further Research
-
Validate the compound name : Confirm if "this compound" is a standardized IUPAC name or a niche term.
-
Explore analogous compounds : Study reactions of mannuronic acid or alginate derivatives for mechanistic insights.
-
Consult specialized databases : Check resources like the Chemical Abstracts Service or SciFinder for proprietary research.
Scientific Research Applications
D-Octamannuronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and interactions.
Medicine: Investigated for its potential therapeutic effects in treating pain and vascular dementia.
Industry: Utilized in the production of biodegradable materials and as a thickening agent in food products.
Mechanism of Action
D-Octamannuronic acid exerts its effects through various molecular targets and pathways. It has been shown to disrupt biofilm formation, which is crucial for bacterial infections. Additionally, it has anti-inflammatory properties and can modulate immune responses by affecting cytokine production and immune cell infiltration .
Comparison with Similar Compounds
Comparison with Similar Compounds
D-Octamannuronic Acid belongs to a family of mannuronic acid oligosaccharides that vary in chain length (Table 1). These compounds share structural similarities but exhibit distinct biochemical properties and research applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Mannuronic Acid Oligosaccharides
*Inferred molecular formula based on structural trends.
Key Differences and Implications
Chain Length and Bioactivity: Shorter chains (e.g., tetramer, pentamer) are often used to study receptor-specific interactions due to their smaller size and higher solubility . Longer chains (e.g., octamer, nonamer) exhibit enhanced steric effects, making them more effective in disrupting bacterial biofilms .
Purity and Synthesis Challenges :
- Purity decreases slightly with increasing chain length (e.g., 97% for pentamer vs. 94% for octamer), likely due to synthesis complexity .
Higher molecular weight may enhance its stability in physiological environments compared to smaller oligosaccharides .
Therapeutic Potential
- Antimicrobial Activity: Its biofilm-disrupting capability suggests utility in treating antibiotic-resistant infections, such as those caused by Pseudomonas aeruginosa .
Comparative Studies
Biological Activity
D-Octamannuronic acid (D-OMA) is a significant polysaccharide component derived from alginate, primarily sourced from marine brown algae and some Gram-negative bacteria. This compound has garnered attention due to its various biological activities, including antimicrobial, immunomodulatory, and antioxidant properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure consisting of a linear chain of mannuronic acid units. It is a key component of alginate, which is known for its gel-forming ability and biocompatibility.
Biological Activities
1. Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogenic microorganisms. The following table summarizes the antimicrobial effectiveness of D-OMA against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 | |
| Salmonella typhimurium | 13 |
Research indicates that D-OMA disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism is similar to that observed in other antimicrobial compounds derived from natural sources.
2. Immunomodulatory Effects
This compound has been shown to modulate immune responses. It enhances the activity of immune cells such as macrophages and neutrophils, promoting the production of cytokines and other immune mediators. A study demonstrated that treatment with D-OMA significantly increased the secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, indicating its potential as an immunostimulant .
3. Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. The results indicate that D-OMA possesses significant radical scavenging activity, which can help mitigate oxidative stress in biological systems .
Case Studies
Case Study 1: Antimicrobial Efficacy Against Biofilms
A recent study investigated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results showed that D-OMA effectively reduced biofilm formation by up to 70% at a concentration of 1 mg/mL, highlighting its potential in treating biofilm-associated infections .
Case Study 2: Immunomodulatory Effects in Animal Models
In an animal model of sepsis, administration of this compound resulted in improved survival rates and reduced bacterial load in the bloodstream. The study concluded that D-OMA enhances host defense mechanisms during systemic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
